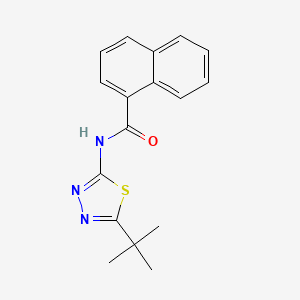

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TBN is a heterocyclic compound that contains a thiadiazole ring and a naphthamide moiety, which makes it a unique and versatile compound.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound has been identified as a potential inhibitor for the corrosion of metals in various environments. Its thiadiazole moiety is known to interact with metal surfaces and form protective layers, thereby preventing the oxidative degradation of the metal .

Antimicrobial Activity

Thiadiazole derivatives, including N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-naphthamide, have shown promising antimicrobial properties. They are being studied for their efficacy against a range of bacterial and fungal pathogens, which could lead to new treatments for infections .

Agricultural Applications

As a structural analog of tebuthiuron, a well-known herbicide, this compound may possess herbicidal properties. It could potentially be used to control weed growth in agricultural settings without harming crops, contributing to higher yield and productivity .

Anticancer Research

The unique structure of thiadiazole compounds has been explored for anticancer applications. Their ability to cross cellular membranes and target specific cancer cells makes them valuable in the design of new chemotherapeutic agents .

Environmental Impact Studies

Research into the environmental impact of thiadiazole derivatives, including this compound, is crucial. Studies focus on their biodegradation, persistence in ecosystems, and potential effects on non-target organisms, which is essential for assessing their safety as agricultural chemicals .

Mecanismo De Acción

Target of Action

It is known that thiadiazole derivatives can have various biological activities .

Mode of Action

Thiadiazole derivatives are known to inhibit the corrosion of brass in sea water samples .

Biochemical Pathways

Thiadiazole derivatives are known to interact with various biochemical pathways depending on their specific structure and target .

Result of Action

Thiadiazole derivatives are known to have various biological activities, which can result in different cellular effects depending on the specific compound and its targets .

Action Environment

It is known that environmental factors can significantly impact the action of a compound .

Propiedades

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-17(2,3)15-19-20-16(22-15)18-14(21)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHVYHJCWKCFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)

![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)